molecular formula C16H30BNO4 B2766737 Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate CAS No. 2365173-86-8

Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B2766737
CAS No.: 2365173-86-8
M. Wt: 311.23
InChI Key: VJAOITUBDUYFHW-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate: is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting from pyrrolidine-1-carboxylic acid and tert-butyl alcohol.

  • The key steps involve the formation of the boronic ester and subsequent protection of the pyrrolidine nitrogen.

Industrial Production Methods:

  • Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield.

  • Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The boronic acid moiety can undergo oxidation to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters.

  • Substitution: The compound can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions:

  • Reagents such as palladium catalysts, boronic acids, and various ligands are commonly used.

  • Reaction conditions often require inert atmospheres and precise temperature control.

Major Products Formed:

  • The major products include various boronic esters and derivatives, which are valuable intermediates in organic synthesis.

Chemistry:

  • The compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

  • It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • In biological research, the compound is used as a reagent in the study of enzyme mechanisms and inhibition.

  • It serves as a tool for probing biological systems and understanding biochemical pathways.

Medicine:

  • It is explored for its therapeutic properties in various diseases.

Industry:

  • The compound is utilized in the manufacturing of materials and chemicals that require precise molecular architecture.

  • It is also used in the development of new catalysts and reaction methodologies.

Molecular Targets and Pathways:

  • The compound exerts its effects through its interaction with boronic acid receptors and enzymes.

  • It modulates biochemical pathways by forming stable complexes with target molecules.

Mechanism:

  • The boronic acid moiety forms reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes.

  • This mechanism is crucial for its role in cross-coupling reactions and enzyme inhibition.

Mechanism of Action

Target of Action

Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound. It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .

Mode of Action

Compounds with similar structures, such as those containing a 1,3,2-dioxaborolane moiety, are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further manipulated in various chemical transformations.

Biochemical Pathways

It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds , suggesting that they may play a role in various biochemical pathways depending on the final product synthesized.

Action Environment

One source suggests that it should be stored in an inert atmosphere at 2-8°c , indicating that factors such as oxygen exposure and temperature could potentially affect its stability.

Comparison with Similar Compounds

  • Boronic Acids: These compounds share the boronic acid moiety but differ in their substituents and applications.

  • Pyrrolidine Derivatives: These compounds have similar structures but vary in their functional groups and reactivity.

Uniqueness:

  • Tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate: is unique due to its specific combination of the boronic acid and pyrrolidine functionalities, which provide distinct reactivity and utility in various applications.

This compound's versatility and utility make it a valuable tool in both research and industry, contributing to advancements in chemistry, biology, medicine, and materials science.

Properties

IUPAC Name

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-9-8-12(11-18)10-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAOITUBDUYFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365173-86-8
Record name tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine-1-carboxylate
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